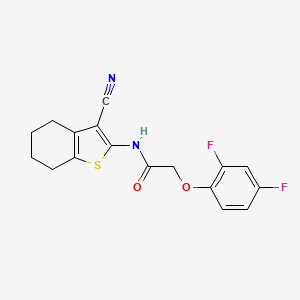![molecular formula C26H24BrN3O4S B10944898 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10944898.png)
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy intermediate.
Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group.
Coupling with Benzothieno Pyrimidine: The methoxylated intermediate is then coupled with a benzothieno pyrimidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and bromophenoxy groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenoxy)methyl]-3-methoxybenzaldehyde
- Methyl 4-(4-bromophenoxy)benzoate
- 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde
Uniqueness
The uniqueness of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide lies in its complex structure, which combines multiple functional groups and a benzothieno pyrimidine core. This structure provides it with unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H24BrN3O4S |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C26H24BrN3O4S/c1-15-28-25-23(20-5-3-4-6-22(20)35-25)26(32)30(15)29-24(31)16-7-12-21(33-2)17(13-16)14-34-19-10-8-18(27)9-11-19/h7-13H,3-6,14H2,1-2H3,(H,29,31) |
InChI Key |
PPMVFRULYMBKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-propyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10944816.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10944818.png)
![6-bromo-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944826.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10944831.png)
![1-methyl-4-{[(E)-(pentafluorophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944832.png)
![5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944842.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10944856.png)
![2-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10944857.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944865.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10944878.png)

![3-chloro-N-hexyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944892.png)

![6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10944909.png)
